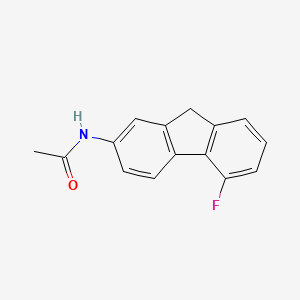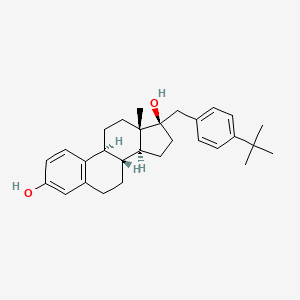
17alpha-4'-t-Butylbenzyl Estradiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17alpha-4’-t-Butylbenzyl Estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the addition of a tert-butylbenzyl group at the 4’ position, which modifies its biological activity and potential applications. Estradiol and its derivatives are crucial in various biological processes, including reproductive and non-reproductive systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17alpha-4’-t-Butylbenzyl Estradiol typically involves the following steps:
Starting Material: The synthesis begins with estradiol, which undergoes a series of chemical reactions to introduce the tert-butylbenzyl group.
Protection of Hydroxyl Groups: The hydroxyl groups of estradiol are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of tert-Butylbenzyl Group: The protected estradiol is then reacted with tert-butylbenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the tert-butylbenzyl group.
Deprotection: The protecting groups are removed to yield the final product, 17alpha-4’-t-Butylbenzyl Estradiol.
Industrial Production Methods: Industrial production of 17alpha-4’-t-Butylbenzyl Estradiol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 17alpha-4’-t-Butylbenzyl Estradiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The tert-butylbenzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
17alpha-4’-t-Butylbenzyl Estradiol has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on estrogenic activity.
Biology: The compound is employed in research to understand estrogen receptor interactions and signaling pathways.
Medicine: It has potential therapeutic applications in hormone replacement therapy and the treatment of estrogen-related disorders.
Industry: The compound is used in the development of pharmaceuticals and as a reference material in analytical chemistry.
Mécanisme D'action
17alpha-4’-t-Butylbenzyl Estradiol exerts its effects by binding to estrogen receptors, primarily estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Upon binding, it activates these receptors, leading to the transcription of estrogen-responsive genes. The compound’s unique structure allows it to interact with specific molecular targets and pathways, influencing various physiological processes.
Comparaison Avec Des Composés Similaires
17alpha-Estradiol: A naturally occurring isomer of estradiol with lower estrogenic potency.
17beta-Estradiol: The most potent natural estrogen, widely used in hormone replacement therapy.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness: 17alpha-4’-t-Butylbenzyl Estradiol is unique due to the presence of the tert-butylbenzyl group, which enhances its stability and modifies its biological activity. This structural modification distinguishes it from other estradiol derivatives and provides unique research and therapeutic opportunities.
Propriétés
Formule moléculaire |
C29H38O2 |
|---|---|
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
(8R,9S,13S,14S,17R)-17-[(4-tert-butylphenyl)methyl]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C29H38O2/c1-27(2,3)21-8-5-19(6-9-21)18-29(31)16-14-26-25-11-7-20-17-22(30)10-12-23(20)24(25)13-15-28(26,29)4/h5-6,8-10,12,17,24-26,30-31H,7,11,13-16,18H2,1-4H3/t24-,25-,26+,28+,29-/m1/s1 |
Clé InChI |
IOHXXLQQJOJOLB-WXJBELMVSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC4=CC=C(C=C4)C(C)(C)C)O)CCC5=C3C=CC(=C5)O |
SMILES canonique |
CC12CCC3C(C1CCC2(CC4=CC=C(C=C4)C(C)(C)C)O)CCC5=C3C=CC(=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S,5S)-7-Oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B13428183.png)
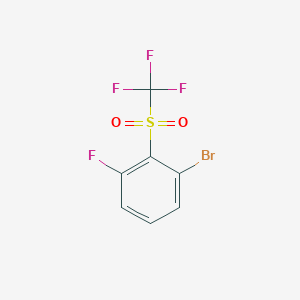
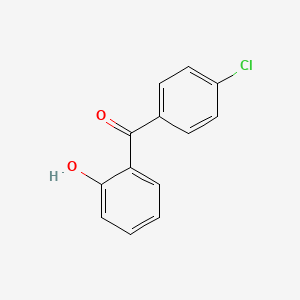
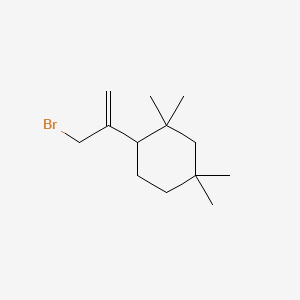
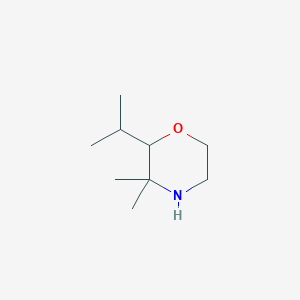
![2-(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B13428214.png)

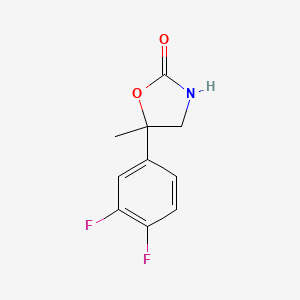
![1-[(2R,4R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13428227.png)
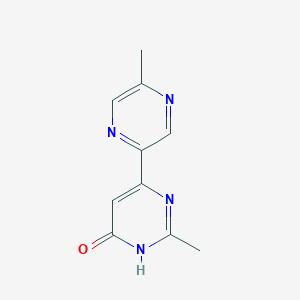
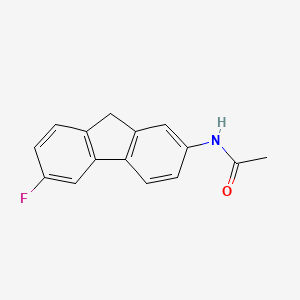
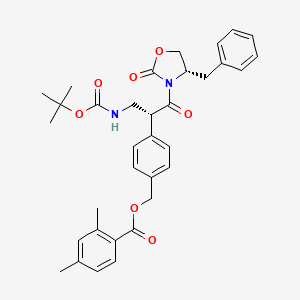
![2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride](/img/structure/B13428244.png)
